molecular formula C18H16BrN3O2 B4520048 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4520048
M. Wt: 386.2 g/mol
InChI Key: MLNAKNKGUIIZKJ-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide (CAS 1232809-41-4) is a synthetic benzimidazole derivative of high interest in early-stage oncology and medicinal chemistry research . The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its versatile interactions with biological targets, such as through DNA binding, intercalation, and inhibition of key enzymes like topoisomerase II . The molecular structure is further functionalized with a tetrahydrofuran moiety and a brominated benzamide group, which are potential contributors to its lipophilicity and molecular recognition properties . Benzimidazole derivatives are extensively investigated for their broad cytotoxic potential and ability to modulate cellular pathways critical to cancer progression . Although the specific mechanism of action and research value for this particular analog are yet to be fully elucidated, its structural features align with compounds under investigation for anticancer activity . Researchers may explore this chemical as a novel candidate in structure-activity relationship (SAR) studies aimed at developing targeted therapies with improved efficacy and selectivity. This product is provided for research purposes to support the advancement of chemical biology and drug discovery. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-12-4-1-3-11(9-12)18(23)20-13-6-7-14-15(10-13)22-17(21-14)16-5-2-8-24-16/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNAKNKGUIIZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehalogenated compound. Substitution reactions could result in various functionalized derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

The pharmacological and chemical profiles of 3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can be contextualized by comparing it to structurally related benzimidazole and benzamide derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
4-Methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide Methoxy group at benzamide C4; lacks bromine 337.4 Enhanced solubility; moderate HDAC inhibition
3-Methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide Pyridine replaces THF; methoxy at C3 344.4 Anticancer activity (HDAC inhibition)
3-Bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Thiazolo-pyridine replaces THF; methyl group at benzimidazole C2 ~424.3 Kinase inhibition; antiviral potential
5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide Tetrazole ring; chloro and methoxy substituents 408.6 Antimicrobial activity

Key Observations :

  • Heterocyclic Modifications : Replacing THF with pyridine (as in ) or thiazolo-pyridine (as in ) alters π-π stacking and hydrogen-bonding capabilities. THF’s oxygen may improve solubility, while pyridine’s nitrogen enhances basicity and metal coordination.
  • Biological Activity : Bromine’s electron-withdrawing nature may stabilize interactions with enzymatic targets (e.g., HDACs or kinases) compared to electron-donating groups like methoxy .
Physicochemical and Pharmacokinetic Properties
Property 3-Bromo-N-[2-(THF-2-yl)-benzimidazol-5-yl]benzamide 4-Methoxy Analogue Thiazolo-Pyridine Derivative
LogP (Predicted) 3.8 2.5 4.1
Hydrogen Bond Acceptors 4 5 5
Solubility (mg/mL) 0.02 (low) 0.5 (moderate) 0.01 (very low)

Analysis :

  • Thiazolo-pyridine derivatives exhibit even higher LogP, which may limit solubility but enhance target binding in hydrophobic pockets .

Biological Activity

3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core , a brominated benzamide moiety , and a tetrahydrofuran ring . Its molecular formula is C16H14BrN3OC_{16}H_{14}BrN_{3}O with a molecular weight of approximately 373.27 g/mol. The presence of the tetrahydrofuran ring may enhance its solubility and biological interactions, making it a promising candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It may modulate the activity of these targets, leading to alterations in cell signaling pathways and biological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
This compoundA549TBD2D Assay
This compoundHCC827TBD2D Assay
This compoundNCI-H358TBD2D Assay

Note: TBD indicates that specific IC50 values need to be determined through experimental assays.

Antimicrobial Activity

In addition to its anticancer properties, this compound may exhibit antimicrobial activity. Studies on related benzimidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coliTBD
This compoundS. aureusTBD

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A study demonstrated that benzimidazole derivatives showed significant inhibition of cell proliferation in lung cancer models through MTS cytotoxicity assays . The results indicated that structural modifications could enhance potency.
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial effects of benzimidazole derivatives using CLSI guidelines on various bacterial strains, revealing promising results for future drug development .

Q & A

Q. Basic Synthesis Pathway :

Benzimidazole formation : Condensation of 4-nitro-1,2-diaminobenzene with tetrahydrofuran-2-carbaldehyde under acidic conditions .

Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 0–5°C to avoid over-bromination .

Amide coupling : Use EDCI/HOBt or HATU to link the bromobenzoyl chloride to the benzimidazole amine .

Q. Advanced Optimization :

  • Microwave-assisted synthesis reduces reaction time for benzimidazole cyclization (20 minutes vs. 12 hours) .
  • Palladium-catalyzed Buchwald-Hartwig amination improves yield (85–92%) compared to traditional methods .

How do structural modifications (e.g., replacing bromine with other halogens or altering the THF moiety) affect biological activity?

Q. Case Studies :

  • Bromine → Chlorine : Reduces HDAC inhibition (IC₅₀ increases from 12 nM to 45 nM) due to weaker halogen bonding .
  • THF → Piperidine : Enhances solubility but decreases blood-brain barrier penetration (logP increases by 0.8) .

Q. Methodology :

  • SAR studies : Test analogs in enzyme inhibition assays (e.g., fluorogenic HDAC substrates) .
  • Metabolic stability : Use liver microsome assays to compare half-lives .

What analytical techniques are critical for resolving contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Q. Common Pitfalls :

  • Purity discrepancies : HPLC-MS (≥95% purity) ensures batch consistency .
  • Aggregation artifacts : Use dynamic light scattering (DLS) to detect nanoaggregates that falsely enhance activity .

Q. Advanced Resolution :

  • Cryo-EM or surface plasmon resonance (SPR) validates target engagement at single-molecule resolution .
  • Metabolite profiling (LC-QTOF-MS) identifies off-target interactions caused by degradation products .

How can researchers design experiments to elucidate the mechanism of action for this compound in cancer models?

Q. Stepwise Approach :

In vitro screening : Cytotoxicity assays (MTT) against NCI-60 cell lines to identify responsive cancer types .

Target identification : Chemoproteomics (thermal shift assays or affinity pull-downs with biotinylated probes) .

In vivo validation : Xenograft models with pharmacokinetic monitoring (plasma/tissue LC-MS/MS) .

Q. Advanced Tools :

  • CRISPR-Cas9 knockout libraries confirm target dependency .
  • Single-cell RNA sequencing reveals heterogeneous responses in tumor microenvironments .

What strategies mitigate solubility issues during formulation for in vivo studies?

Q. Basic Solutions :

  • Co-solvents : Use 10% DMSO + 40% PEG-400 in saline .
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (AUC increases by 3-fold) .

Q. Advanced Methods :

  • Amorphous solid dispersions (spray-drying with HPMCAS) enhance dissolution rates .
  • Prodrug design : Introduce phosphate or amino acid esters cleaved in vivo .

How should researchers address discrepancies between computational predictions and experimental results in drug-target binding?

Q. Root Causes :

  • Conformational flexibility : MD simulations (AMBER/CHARMM) capture induced-fit binding missed in docking .
  • Solvent effects : Include explicit water molecules in QM/MM calculations .

Q. Validation :

  • Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS) .
  • Alanine scanning mutagenesis identifies critical binding residues .

What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

Q. Key Considerations :

  • Catalyst loading : Reduce Pd(OAc)₂ to 0.5 mol% in cross-coupling steps to minimize costs .
  • Continuous flow chemistry : Ensures consistent temperature control during THF ring formation .

Q. Quality Control :

  • Chiral HPLC (Daicel Chiralpak columns) monitors enantiopurity .
  • In-situ IR spectroscopy tracks reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.